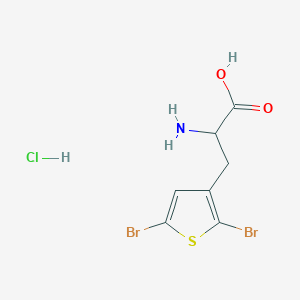![molecular formula C24H17F2N3O B2997314 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-73-3](/img/structure/B2997314.png)
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl groups: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process.
Chemical Reactions Analysis
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
3-(4-fluorophenyl)-1H-pyrazole derivatives: These compounds also contain fluorophenyl groups and have been studied for their antiproliferative activity against cancer cells.
3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one: This compound shares the methoxy and fluorophenyl groups and is used in various chemical and biological studies.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for a wide range of applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O/c1-30-19-9-10-22-20(12-19)24-21(14-29(22)13-15-3-2-4-18(26)11-15)23(27-28-24)16-5-7-17(25)8-6-16/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPWVTZWYHGWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![METHYL 2-METHYL-2-[(2-METHYLPROPYL)AMINO]PROPANOATE](/img/structure/B2997232.png)

![N-(3,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2997234.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2997238.png)




![(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid](/img/structure/B2997246.png)


